molecular formula C26H34O2 B1241522 Unii-2K9WS7sur3

Unii-2K9WS7sur3

Cat. No.: B1241522
M. Wt: 378.5 g/mol
InChI Key: RPBMPWGKZFLMFN-OKFSJJLXSA-N
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Description

AM-411 is a synthetic cannabinoid that belongs to the AM cannabinoid series. It is an analgesic drug that acts as a cannabinoid agonist. The compound is a derivative of delta-8-tetrahydrocannabinol (Δ8-THC) substituted with an adamantyl group at the 3-position. This modification demonstrates that the binding pocket for the alkyl chain at this position can accommodate significant bulk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-411 involves the substitution of the adamantyl group at the 3-position of delta-8-tetrahydrocannabinol. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of AM-411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are not publicly available .

Chemical Reactions Analysis

Types of Reactions

AM-411 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AM-411 include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from the reactions of AM-411 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Scientific Research Applications

AM-411 has several scientific research applications, including:

Mechanism of Action

AM-411 exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1) and a moderately potent agonist at the cannabinoid receptor type 2 (CB2). The compound binds to these receptors, activating them and triggering downstream signaling pathways. This activation leads to various physiological effects, including analgesia, sedation, and anxiolysis .

Comparison with Similar Compounds

Similar Compounds

  • AM-087
  • AM-1248
  • KM-233

Comparison

AM-411 is unique due to its adamantyl substitution at the 3-position, which allows it to fit into the binding pocket of cannabinoid receptors more effectively. This structural modification enhances its potency and selectivity compared to other similar compounds. For example, AM-411 has a higher affinity for CB1 receptors compared to AM-087 and AM-1248 .

Properties

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

(6aR,10aR)-3-(1-adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C26H34O2/c1-15-4-5-21-20(6-15)24-22(27)10-19(11-23(24)28-25(21,2)3)26-12-16-7-17(13-26)9-18(8-16)14-26/h4,10-11,16-18,20-21,27H,5-9,12-14H2,1-3H3/t16?,17?,18?,20-,21-,26?/m1/s1

InChI Key

RPBMPWGKZFLMFN-OKFSJJLXSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O

Synonyms

(-)-adamantyl-delta8-tetrahydrocannabinol
AM-411

Origin of Product

United States

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